Mmb-chm7aica
Description
MMB-CHM7AICA is a synthetic cannabinoid receptor agonist (SCRA) structurally categorized within the indole-3-carboxamide class. It is primarily utilized in pharmacological research and forensic analysis due to its interaction with cannabinoid receptors (CB1 and CB2), though its physiological and toxicological properties remain largely uncharacterized . Analytical reference materials for this compound are manufactured under ISO/IEC 17025 and ISO 17034 standards, ensuring high purity and consistency for experimental reproducibility . Regulatory agencies classify it as a Schedule I compound in the United States, restricting its use to non-clinical applications . Pharmacological assessments include single-point competition binding assays and concentration-response curves, with error margins reflecting standard deviations in receptor affinity and efficacy measurements .
Properties
Molecular Formula |
C21H29N3O3 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-(cyclohexylmethyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C21H29N3O3/c1-14(2)18(21(26)27-3)23-20(25)17-13-24(12-15-8-5-4-6-9-15)19-16(17)10-7-11-22-19/h7,10-11,13-15,18H,4-6,8-9,12H2,1-3H3,(H,23,25)/t18-/m0/s1 |
InChI Key |
BVRHBBMVQJXQAR-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3CCCCC3 |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MMB-CHM7AICA involves the formation of a pyrrolo[2,3-b]pyridine core structure, which is then functionalized with a cyclohexylmethyl group and a valinate ester. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is typically produced in specialized chemical laboratories equipped to handle synthetic cannabinoids, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: MMB-CHM7AICA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: MMB-CHM7AICA is used as an analytical reference standard in mass spectrometry and other analytical techniques to identify and quantify synthetic cannabinoids in various samples .
Biology: In biological research, this compound is studied for its interactions with cannabinoid receptors and its potential effects on biological systems .
Medicine: While not used therapeutically, this compound is valuable in medical research to understand the pharmacological effects of synthetic cannabinoids and their potential therapeutic applications .
Industry: In the forensic industry, this compound is used to develop and validate analytical methods for detecting synthetic cannabinoids in biological and environmental samples .
Mechanism of Action
MMB-CHM7AICA exerts its effects by interacting with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These interactions can modulate various physiological processes, including pain perception, mood, and appetite . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Critical Notes on Research Limitations
- Data Gaps : Binding and efficacy parameters for this compound are inferred from competition curves ; full dose-response studies are needed to establish its pharmacological profile.
- Toxicological Uncertainties: No in vivo data exist for this compound, unlike MMB-FUBINACA, which has documented cases of severe neurotoxicity .
- Regulatory Challenges : Rapid structural modifications in SCRAs outpace legislative updates, complicating forensic identification and risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
